

# ZSP1273: A Technical Overview of a Novel Influenza A PB2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Onradivir monohydrate |           |
| Cat. No.:            | B15194648             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ZSP1273, also known as onradivir, is a potent and selective small-molecule inhibitor of the influenza A virus polymerase basic subunit 2 (PB2). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of ZSP1273. It is intended for researchers, scientists, and professionals in the field of antiviral drug development. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

### Introduction

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging resistance to existing therapies. ZSP1273 is a promising antiviral candidate that targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] By inhibiting this crucial step in viral transcription, ZSP1273 effectively blocks viral replication. Preclinical and clinical studies have demonstrated its potent activity against a wide range of influenza A strains, including those resistant to current antiviral drugs like oseltamivir and baloxavir.[3][4][5]



# **Mechanism of Action**

ZSP1273 exerts its antiviral effect by specifically targeting the PB2 subunit of the influenza A virus RdRp. The RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease activity. These capped fragments are subsequently used by the PB1 subunit to prime viral mRNA synthesis. ZSP1273 inhibits the initial cap-binding function of PB2, thereby preventing the entire cap-snatching process and halting viral gene expression.[2]





Click to download full resolution via product page

Figure 1: ZSP1273 Mechanism of Action.



# Preclinical Development In Vitro Antiviral Activity

ZSP1273 has demonstrated potent and broad-spectrum activity against various influenza A virus strains in vitro. The 50% effective concentration (EC50) values were determined in Madin-Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay.

| Virus Strain                        | Туре | EC50 (nM)     | Reference<br>Compound (EC50,<br>nM) |
|-------------------------------------|------|---------------|-------------------------------------|
| A/Weiss/43                          | H1N1 | 0.012 - 0.063 | Oseltamivir: >100<br>(resistant)    |
| A/PR/8/34                           | H1N1 | 0.042         | -                                   |
| A/PR/8/34 (Baloxavir-<br>resistant) | H1N1 | 0.028         | Baloxavir: >10                      |
| Various Strains                     | H3N2 | 0.01 - 0.063  | -                                   |

Data compiled from multiple preclinical studies.[3]

## **RNA Polymerase Inhibition Assay**

The direct inhibitory effect of ZSP1273 on the influenza A virus RNA polymerase was assessed. The 50% inhibitory concentration (IC50) was determined in an in vitro assay measuring polymerase activity.

| Compound    | Target         | IC50 (nM)             |
|-------------|----------------|-----------------------|
| ZSP1273     | PB2 Subunit    | 0.562 ± 0.116         |
| VX-787      | PB2 Subunit    | 1.449 ± 0.34          |
| Favipiravir | RNA Polymerase | 34,087.67 ± 16,009.21 |

Data from a comparative study of polymerase inhibitors.[6]



## In Vivo Efficacy in Animal Models

The antiviral efficacy of ZSP1273 has been evaluated in both murine and ferret models of influenza A virus infection. In these studies, ZSP1273 demonstrated a dose-dependent reduction in viral titers and a significant increase in the survival rate of infected animals.[3][4][5]

#### **Pharmacokinetics**

Pharmacokinetic studies in mice, rats, and beagle dogs have shown that ZSP1273 possesses favorable pharmacokinetic properties following both single and multiple doses.[4][5] A Phase I study in healthy human volunteers confirmed its safety and pharmacokinetic profile, noting that a high-fat diet had minimal impact on its absorption.[7]

# **Clinical Development**

ZSP1273 has progressed through Phase I, II, and III clinical trials.

#### **Phase I Studies**

Phase I trials in healthy volunteers established the safety and tolerability of ZSP1273 at various doses. These studies also characterized its pharmacokinetic profile in humans. No significant safety concerns were identified, even at doses up to 1,200 mg.[2] A drug-drug interaction study with oseltamivir found no clinically relevant interactions, suggesting the potential for combination therapy.[2][8]

### Phase II and III Studies

A randomized, double-blind, placebo-controlled Phase II study in adults with acute uncomplicated influenza A demonstrated the efficacy of ZSP1273.[9] Subsequently, a large-scale Phase III trial compared the efficacy and safety of onradivir (ZSP1273) with both placebo and oseltamivir. The results showed that onradivir significantly reduced the time to alleviation of influenza symptoms compared to placebo and had a similar efficacy profile to oseltamivir.[10] The most common adverse event reported was mild diarrhea.[10]



| Clinical Trial Phase | Status    | Key Findings                                                                                                             |
|----------------------|-----------|--------------------------------------------------------------------------------------------------------------------------|
| Phase I              | Completed | Favorable safety and pharmacokinetic profile. No significant drug-drug interaction with oseltamivir.                     |
| Phase II             | Completed | Demonstrated efficacy in reducing the duration of symptoms in patients with uncomplicated influenza A.                   |
| Phase III            | Completed | Similar efficacy to oseltamivir in shortening recovery time. Generally well-tolerated with an acceptable safety profile. |

# Experimental Protocols Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound.





Click to download full resolution via product page

Figure 2: CPE Reduction Assay Workflow.



#### Methodology:

- Madin-Darby canine kidney (MDCK) cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed.
- The compound to be tested (ZSP1273) is serially diluted to various concentrations.
- The cell culture medium is removed, and the cells are infected with a predetermined titer of influenza A virus.
- After a viral adsorption period, the virus-containing medium is removed, and the cells are washed.
- The diluted compound is added to the wells. Control wells include virus-infected/untreated cells and mock-infected/untreated cells.
- The plates are incubated for a period sufficient to allow for the development of viral cytopathic effects in the control wells (typically 48-72 hours).
- Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.

#### **Murine Influenza A Virus Infection Model**

This in vivo model is used to evaluate the efficacy of antiviral compounds.

#### Methodology:

- Female BALB/c mice (6-8 weeks old) are used for the study.
- Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain.
- Treatment with ZSP1273 or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The compound is typically administered orally twice daily for a set duration



(e.g., 5 days).

- A subset of mice is monitored daily for weight loss and survival for a period of 14-21 days.
- Another subset of mice is euthanized at various time points post-infection (e.g., days 3 and 5), and their lungs are harvested.
- Lung viral titers are determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on MDCK cells.
- Efficacy is evaluated based on the reduction in lung viral titers, prevention of weight loss, and increased survival rate in the treated group compared to the vehicle control group.

### Conclusion

ZSP1273 is a novel and potent inhibitor of the influenza A virus PB2 subunit with a distinct mechanism of action from currently approved antiviral drugs. Its strong preclinical efficacy against a broad range of influenza A strains, including resistant variants, and its favorable pharmacokinetic and safety profile demonstrated in clinical trials, position it as a valuable new therapeutic option for the treatment of influenza A infections. Further studies may explore its potential in combination therapies and its utility in managing influenza pandemics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. A Randomized, Double-blind, Placebo-controlled, Phase 2 Study of ZSP1273 in Adults With Acute Uncomplicated Influenza A - AdisInsight [adisinsight.springer.com]
- 10. emjreviews.com [emjreviews.com]
- To cite this document: BenchChem. [ZSP1273: A Technical Overview of a Novel Influenza A PB2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#zsp1273-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com